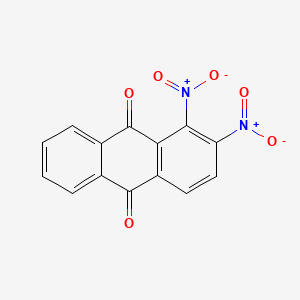
1,2-Dinitro-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitro-9,10-anthracenedione is a useful research compound. Its molecular formula is C14H6N2O6 and its molecular weight is 298.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Separation Techniques
1,2-Dinitro-9,10-anthracenedione can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated that this compound can be separated using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. The method is scalable and suitable for isolating impurities in preparative separation processes, making it valuable for pharmacokinetic studies .
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 9,10-anthracenedione, including this compound, exhibit significant biological activity. Amino- and diamino-substituted derivatives have shown promising results as antibacterial agents against various pathogens such as Staphylococcus aureus and Salmonella typhi. Additionally, these compounds have been investigated for their anticancer properties, with some derivatives undergoing clinical trials .
Antiviral Activity
Certain derivatives of this compound have demonstrated antiviral activity against viruses like HIV-1 and herpes simplex virus. The mechanism involves the stimulation of interferon production and inhibition of viral replication pathways . This potential makes these compounds candidates for further development in antiviral therapies.
Material Sciences
Dyes and Pigments
The compound is a precursor for synthesizing various dyes and pigments due to its chromophoric properties. The structural modifications of this compound allow for the tailoring of color properties in dye applications. This is particularly relevant in textile industries where colorfastness and vibrancy are crucial .
Case Studies
Propriétés
Numéro CAS |
57875-61-3 |
|---|---|
Formule moléculaire |
C14H6N2O6 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
1,2-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H |
Clé InChI |
NMNSBFYYVHREEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















